

# Synthesis of (E)-Naringenin chalcone from p-coumaric acid and malonyl-CoA

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## Compound of Interest

Compound Name: (E)-Naringenin chalcone

Cat. No.: B150382

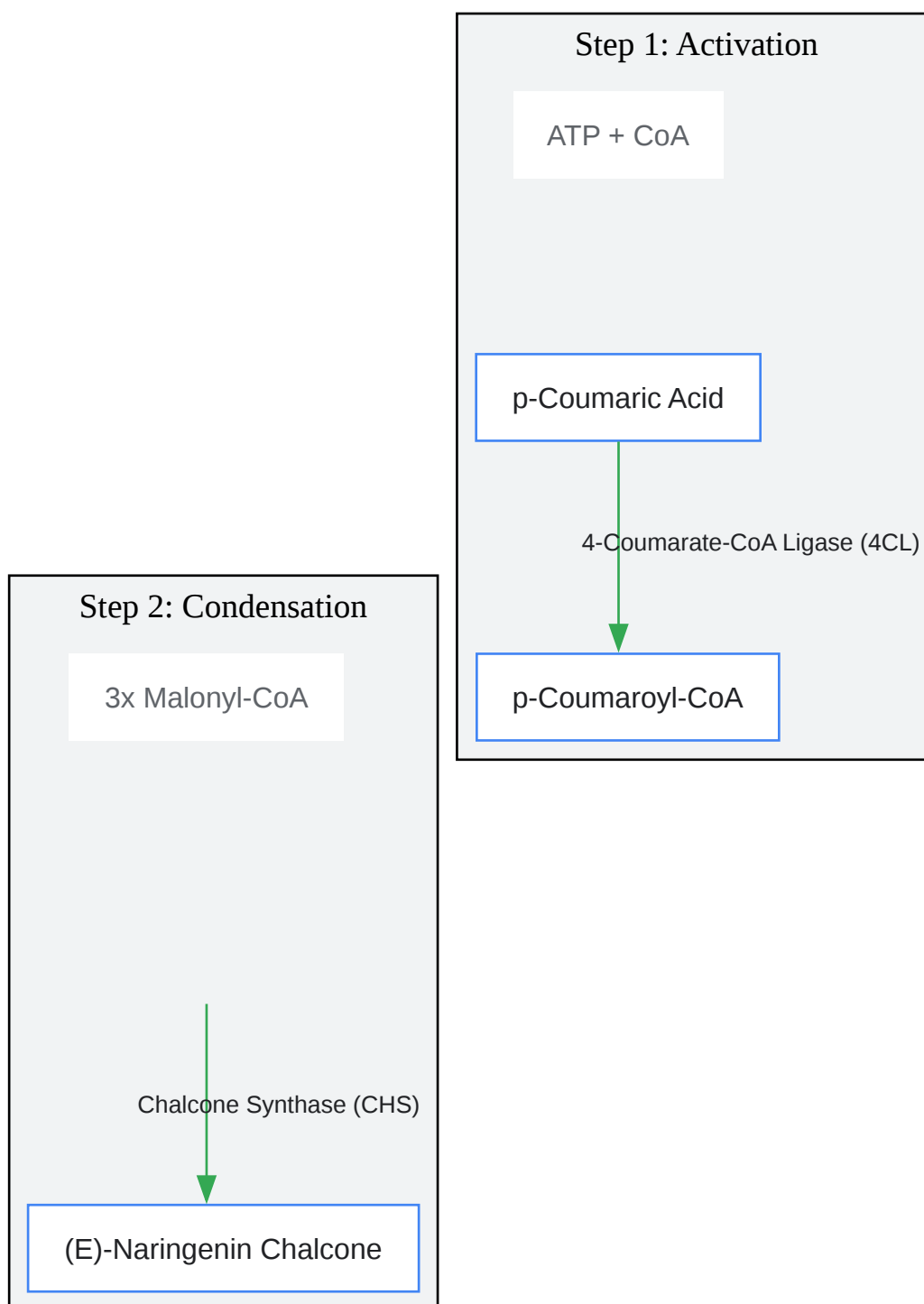
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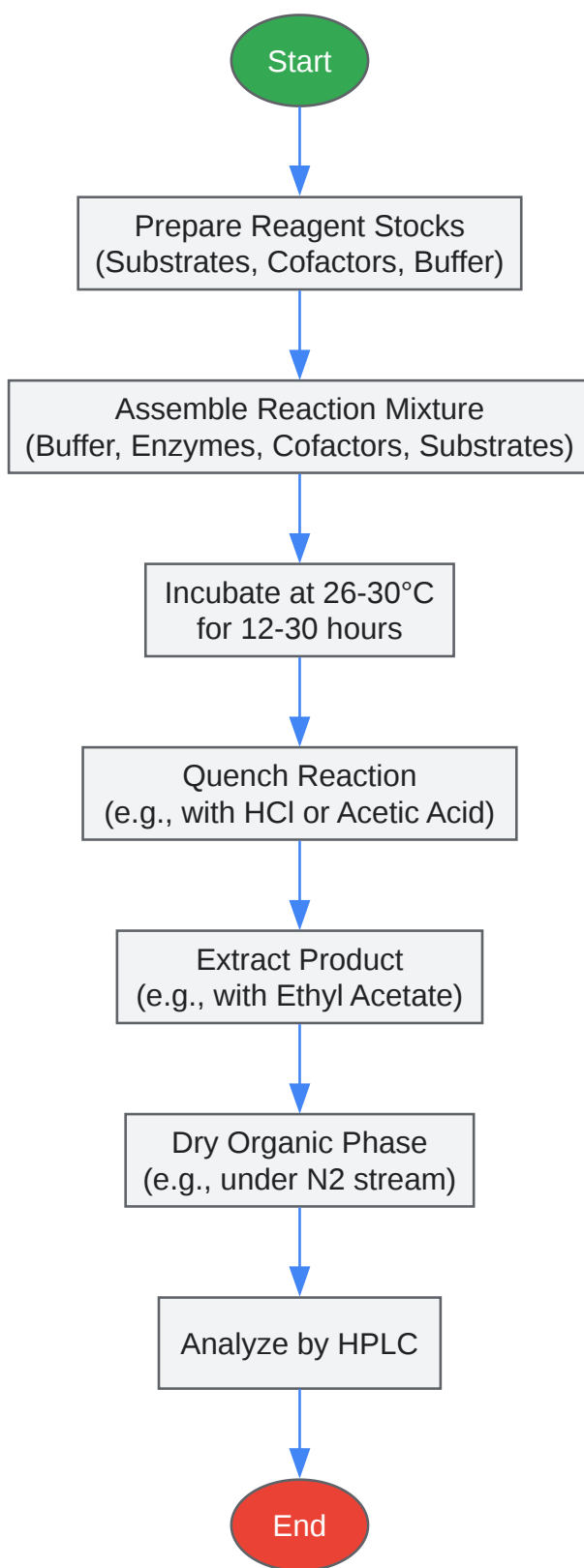
## Application Note: Enzymatic Synthesis of (E)-Naringenin Chalcone

Audience: Researchers, scientists, and drug development professionals.

**Introduction** **(E)-Naringenin chalcone** is a key intermediate in the biosynthesis of a wide array of flavonoids, a class of plant secondary metabolites with significant interest for their pharmaceutical and nutraceutical properties.[1][2][3] It is synthesized from p-coumaroyl-CoA and malonyl-CoA by the enzyme chalcone synthase (CHS), a pivotal enzyme in the phenylpropanoid pathway.[4] The precursor, p-coumaroyl-CoA, is generated from p-coumaric acid by 4-coumarate-CoA ligase (4CL).[5][6] This application note details an in vitro enzymatic protocol for the synthesis of **(E)-naringenin chalcone**. This biocatalytic approach offers high specificity and operates under mild reaction conditions, providing a valuable alternative to complex chemical synthesis routes.

**Principle of the Method** The synthesis is a two-step enzymatic cascade. First, p-coumaric acid is activated to its coenzyme A thioester, p-coumaroyl-CoA, by 4-coumarate-CoA ligase (4CL) in an ATP-dependent reaction. Subsequently, chalcone synthase (CHS) catalyzes a polyketide synthase reaction, involving the decarboxylative condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form the 15-carbon scaffold of **(E)-naringenin chalcone**. [6][7]





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